N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide
Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a unique structure with a dioxido-dihydrothiophene ring and two tolyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Dioxido-Dihydrothiophene Ring: This can be achieved through the oxidation of a thiophene derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Acetamide Formation: The acetamide moiety can be introduced by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the dioxido-dihydrothiophene ring with the acetamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxido-dihydrothiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction of the dioxido group can yield the corresponding thiophene derivative.
Substitution: The aromatic tolyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3, H2SO4).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the tolyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxido-dihydrothiophene ring and tolyl groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(phenyl)-N-(p-tolyl)acetamide: Contains a phenyl group instead of an m-tolyl group, which may influence its chemical properties and applications.
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide is unique due to the presence of both the dioxido-dihydrothiophene ring and the specific arrangement of tolyl groups
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(3-methylphenyl)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-15-6-8-18(9-7-15)21(19-10-11-25(23,24)14-19)20(22)13-17-5-3-4-16(2)12-17/h3-12,19H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONNRQUZLKGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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